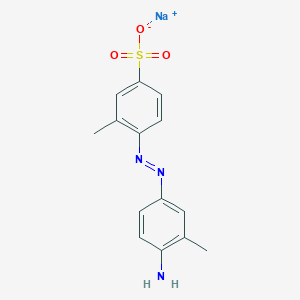
EINECS 233-522-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 233-522-4 is an organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol. It is a sodium salt of an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-522-4 typically involves the diazotization of 4-amino-M-toluidine followed by coupling with toluene-3-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 233-522-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
EINECS 233-522-4 has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular pathways and processes, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-[(4-amino-M-tolyl)azo]benzenesulphonate
- Sodium 2-[(4-amino-M-tolyl)azo]toluene-4-sulphonate
Uniqueness
EINECS 233-522-4 is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles.
Propiedades
Número CAS |
10213-99-7 |
|---|---|
Fórmula molecular |
C14H14N3NaO3S |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES isomérico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Key on ui other cas no. |
10213-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















